1-(1-Carboxycyclobutyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(1-Carboxycyclobutyl)cyclobutane-1-carboxylic acid is a unique organic compound characterized by its two cyclobutane rings, each bearing a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Carboxycyclobutyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutyl derivatives, which are subjected to carboxylation reactions to introduce the carboxylic acid groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Carboxycyclobutyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
Scientific Research Applications
1-(1-Carboxycyclobutyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying ring strain and reactivity.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving cyclobutane derivatives.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design.
Mechanism of Action
The mechanism by which 1-(1-Carboxycyclobutyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that recognize the cyclobutane structure. The pathways involved often relate to the compound’s ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that participate in further biochemical processes .
Comparison with Similar Compounds
1-Amino-1-cyclobutanecarboxylic acid: This compound shares the cyclobutane ring but has an amino group instead of a carboxylic acid group.
Cyclobutanecarboxylic acid: A simpler compound with a single cyclobutane ring and one carboxylic acid group.
Cyclopropane-1,1-dicarboxylic acid: Similar in having two carboxylic acid groups but with a cyclopropane ring instead of cyclobutane.
Uniqueness: 1-(1-Carboxycyclobutyl)cyclobutane-1-carboxylic acid is unique due to its dual cyclobutane rings, which impart significant ring strain and reactivity. This structural feature makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing novel synthetic methodologies.
Properties
IUPAC Name |
1-(1-carboxycyclobutyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-7(12)9(3-1-4-9)10(8(13)14)5-2-6-10/h1-6H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLPGEUVNBNBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C2(CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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